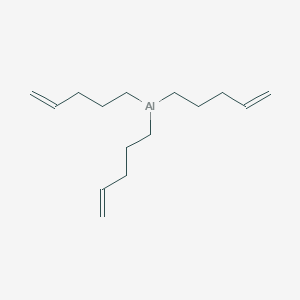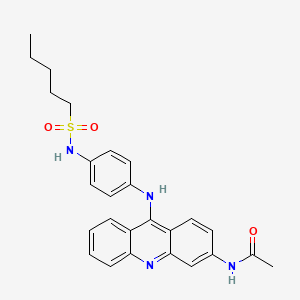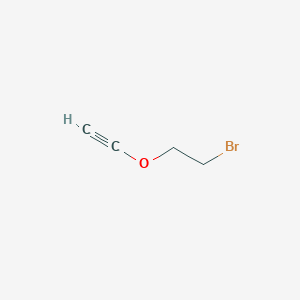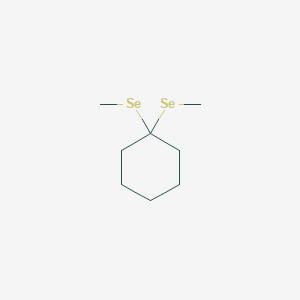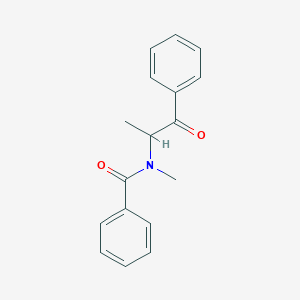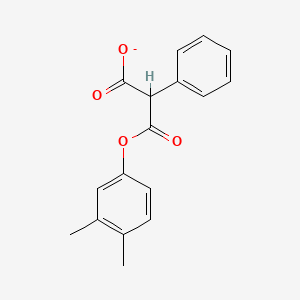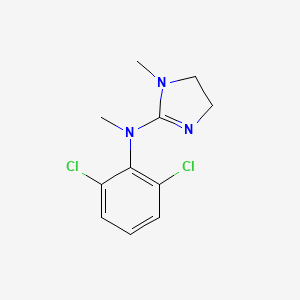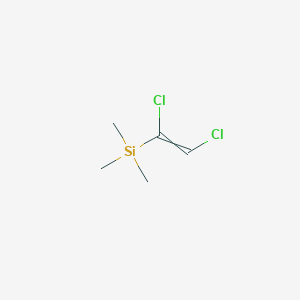
Silane, (1,2-dichloroethenyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,2-dichloroethenyl)trimethyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 1,2-dichloroethenyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2-dichloroethenyl)trimethyl-, typically involves the reaction of trimethylchlorosilane with 1,2-dichloroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of Silane, (1,2-dichloroethenyl)trimethyl-, follows similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality material. The industrial process also incorporates safety measures to handle the reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,2-dichloroethenyl)trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions typically involve the conversion of the dichloroethenyl group to a less oxidized state.
Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction pathway and reagents used .
Applications De Recherche Scientifique
Silane, (1,2-dichloroethenyl)trimethyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of novel therapeutic compounds.
Industry: It is utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Silane, (1,2-dichloroethenyl)trimethyl-, involves the interaction of its silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates electrophilic additions. The compound’s reactivity is influenced by the position of the silicon atom in the molecule, which controls the site of reaction and stereoselectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the dichloroethenyl group, making it less reactive in certain transformations.
Trimethylsilyl chloride: Contains a chlorine atom bonded to silicon, used in different types of reactions compared to Silane, (1,2-dichloroethenyl)trimethyl-.
Phenyltrimethylsilane: Contains a phenyl group instead of a dichloroethenyl group, leading to different reactivity and applications.
Uniqueness
Silane, (1,2-dichloroethenyl)trimethyl-, is unique due to the presence of the dichloroethenyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This uniqueness makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
54748-33-3 |
|---|---|
Formule moléculaire |
C5H10Cl2Si |
Poids moléculaire |
169.12 g/mol |
Nom IUPAC |
1,2-dichloroethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H10Cl2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3 |
Clé InChI |
WEMNWKDWPPSMCS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




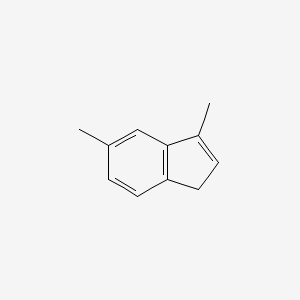
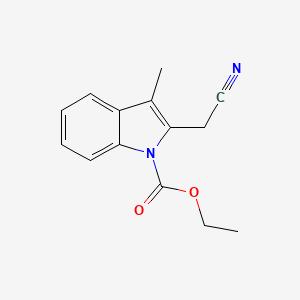
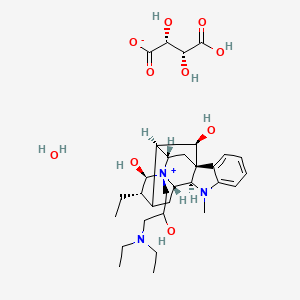
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)

